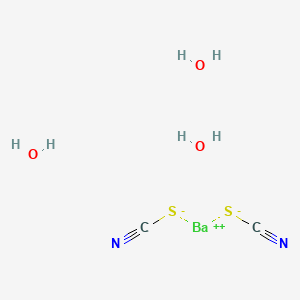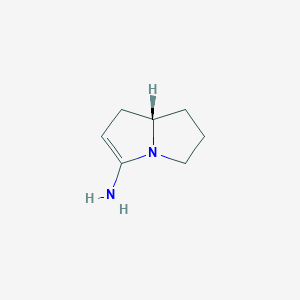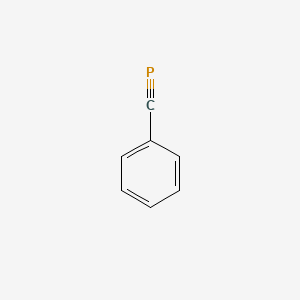
barium(2+);dithiocyanate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);dithiocyanate;trihydrate, also known as barium thiocyanate trihydrate, is a chemical compound with the formula Ba(SCN)₂·3H₂O. It is a white crystalline solid that is highly soluble in water and other polar solvents. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid. The reaction typically occurs at room temperature and results in the formation of barium thiocyanate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods
In industrial settings, barium thiocyanate trihydrate is often produced by reacting barium chloride with ammonium thiocyanate in an aqueous solution. The resulting solution is then evaporated to yield the crystalline trihydrate form. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Barium thiocyanate trihydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form barium sulfate and carbon disulfide.
Reduction: It can be reduced to form barium sulfide and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with barium thiocyanate trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include barium sulfate, carbon disulfide, barium sulfide, and hydrogen cyanide. These products are often used in various industrial applications, such as the production of dyes and pigments .
Scientific Research Applications
Barium thiocyanate trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic tests and as a contrast agent in medical imaging.
Industry: It is used in the production of dyes, pigments, and photographic solutions.
Mechanism of Action
The mechanism of action of barium thiocyanate trihydrate involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can disrupt cellular processes by altering the permeability of cell membranes and interfering with protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to barium thiocyanate trihydrate include:
Barium perchlorate trihydrate: Ba(ClO₄)₂·3H₂O
Ammonium barium hexacyanoferrate(II) trihydrate: Ba(NH₄)₂[Fe(CN)₆]·3H₂O
Barium dithiocarbamate: Ba(S₂CNR₂)₂
Uniqueness
Barium thiocyanate trihydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications where solubility and stability are critical factors .
Properties
Molecular Formula |
C2H6BaN2O3S2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
barium(2+);dithiocyanate;trihydrate |
InChI |
InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 |
InChI Key |
USVMWHWKIBOLMH-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)

![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
![Propylamine, 1-[(mesityloxy)methyl]-](/img/structure/B13797733.png)


![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)

![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
